4-Hydroxyretinol

Description

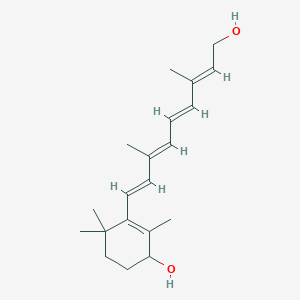

Structure

3D Structure

Properties

CAS No. |

15353-44-3 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,19,21-22H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ |

InChI Key |

IOELQUUUYMBPSA-RMWYGNQTSA-N |

SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CCO)C)C |

Synonyms |

4-hydroxy-retinol 4-hydroxyretinol 4OHROL |

Origin of Product |

United States |

Enzymatic Biotransformation and Biosynthesis of 4 Hydroxyretinol

Retinol (B82714) as a Precursor to 4-Hydroxyretinol

Retinol, the primary circulating form of vitamin A, serves as the fundamental precursor for the synthesis of this compound. biologists.comnih.gov This conversion is a critical step in the broader metabolic cascade of retinoids. The concentration of retinol in tissues like the developing chick limb bud is significantly higher than that of its downstream metabolites, which is consistent with its role as a precursor. biologists.com The enzymatic hydroxylation of retinol at the C-4 position of the β-ionone ring gives rise to this compound. This process is not only a part of the normal metabolism of retinol but has also been observed in various tissues, including the liver and skin. biologists.comiarc.frnih.gov The identification of this compound as an endogenous retinoid in neonatal rat serum further underscores its physiological relevance. nih.gov

The conversion of retinol to this compound is part of a complex network of retinoid metabolism. For instance, in differentiating F9 embryonal teratocarcinoma cells, a significant portion of retinol is metabolized to this compound and its subsequent oxidation product, 4-oxoretinol (B14405). pnas.org This highlights a specific pathway where retinol is directed towards the formation of 4-hydroxylated metabolites. It is important to note that while retinol is the precursor, the enzymes involved are highly specific in their action, ensuring the controlled production of this compound.

Cytochrome P450 Enzymes in this compound Synthesis

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds, including retinoids. Several CYP isoforms are implicated in the synthesis of this compound from retinol.

Role of CYP26 Isoforms (e.g., CYP26A1) in Retinol Hydroxylation to this compound

The CYP26 family of enzymes, particularly CYP26A1, are well-established as the primary catalysts for the 4-hydroxylation of all-trans-retinoic acid (atRA). nih.govaltex.orgnih.govbioscientifica.comnih.govcore.ac.uk While their principal substrate is atRA, evidence suggests they are also involved in the metabolism of retinol. core.ac.uk CYP26A1 is responsible for oxidizing retinol and retinoic acid into more polar metabolites, including 4-hydroxyretinoic acid and this compound. core.ac.uk The expression of CYP26A1 is inducible by retinoic acid, creating a feedback loop that regulates intracellular retinoid levels. core.ac.uk

Contributions of P450IIC8 to this compound Formation

Human liver microsomes have been shown to metabolize retinol into polar metabolites, a primary one being this compound. nih.gov Further investigation identified cytochrome P450IIC8 (CYP2C8) as a key enzyme in this conversion. iarc.frnih.gov In a reconstituted system, purified human liver P450IIC8 catalyzed the formation of this compound from retinol. nih.gov This activity was significantly inhibited by an antibody specific to P450IIC8, confirming its role in retinol metabolism within human liver microsomes. nih.gov In contrast, other purified human P450s, such as P450IIC9 and P450IIE1, did not show significant retinol hydroxylase activity. nih.gov This indicates a degree of specificity for CYP2C8 in the 4-hydroxylation of retinol.

Dual Catalytic Activity of CYP27C1: Hydroxylation versus Desaturation

CYP27C1 is a fascinating enzyme with a dual catalytic function. While its predominant activity in mammals is the 3,4-desaturation of all-trans-retinol to all-trans-3,4-didehydroretinol (vitamin A2), it also exhibits a minor but distinct 4-hydroxylase activity. wikipedia.orgwustl.edugenecards.orgresearchgate.netnih.govresearchgate.netnih.govuniprot.orgresearchgate.net Studies with recombinant human CYP27C1 have demonstrated that it oxidizes all-trans-retinol to produce 3,4-dehydroretinol, this compound, and 3-hydroxyretinol (B108295) in a ratio of approximately 100:3:2. genecards.orgnih.govresearchgate.netresearchgate.net

Alcohol Dehydrogenase (ADH) Family Involvement (e.g., ADH1B) in this compound Metabolism

The alcohol dehydrogenase (ADH) family of enzymes is crucial for the interconversion of retinols and retinaldehydes. Specifically, human alcohol dehydrogenase 1B (ADH1B) has been shown to catalyze the NAD-dependent oxidation of all-trans-retinol and its derivatives, including all-trans-4-hydroxyretinol. uniprot.orggenecards.orgebi.ac.ukolink.comuniprot.orguniprot.orgdrugbank.com This reaction converts this compound to all-trans-4-hydroxyretinal. uniprot.orguniprot.org

Research indicates that ADH1B catalyzes this oxidation with high efficiency. uniprot.orgolink.com The enzyme exhibits a similar affinity for both all-trans-4-hydroxyretinol and all-trans-4-oxoretinal. genecards.orgolink.com This enzymatic step is a critical part of the metabolic pathway that can ultimately lead to the formation of 4-oxoretinoic acid. Other ADH isoforms, such as ADH4 and ADH7, also actively metabolize ring-oxidized retinoids like this compound. nih.govuniprot.orguniprot.org

Other Putative Enzymatic Systems Catalyzing 4-Hydroxylation

While the aforementioned CYP and ADH enzymes are the most well-characterized players in this compound metabolism, other enzymatic systems may also contribute. Early studies on rat liver identified a keto-metabolite of vitamin A as an ester of 4-keto-retinol, which is formed from this compound. nih.gov This suggests the presence of enzymes capable of these transformations. Furthermore, the metabolism of retinoids is complex and can involve interactions with xenobiotic-metabolizing enzymes. amegroups.orgamegroups.cn For example, certain rabbit CYP isoforms like CYP1A2 and CYP2B4 have shown high activity in catalyzing the 4-hydroxylation of retinol. amegroups.orgamegroups.cn Although the direct orthologous functions in humans are not always identical, it points to the potential for a broader range of enzymes to be involved in the 4-hydroxylation of retinol under various physiological or pathological conditions.

Metabolic Interconversions and Catabolism of 4 Hydroxyretinol

Conversion of 4-Hydroxyretinol to 4-Oxoretinol (B14405)

The conversion of this compound to 4-oxoretinol is a key step in its metabolism. This oxidative reaction is catalyzed by specific enzymes.

Enzymatic Catalysis: The oxidation of this compound to 4-oxoretinol is primarily carried out by members of the alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) families of enzymes.

Alcohol Dehydrogenases (ADHs): All-trans-retinol dehydrogenase [NAD(+)] ADH1B can catalyze the NAD-dependent oxidation of all-trans-4-hydroxyretinol. uniprot.orgolink.comuniprot.org

Cytochrome P450s (CYPs): The cytochrome P450 enzyme CYP26 is responsible for the metabolism of retinol (B82714) to this compound and subsequently to 4-oxoretinol. ebi.ac.ukebi.ac.ukpnas.orgmdpi.com Studies in murine embryonic stem (ES) cells have shown that the removal of leukemia inhibitory factor (LIF) leads to a significant increase in the expression of CYP26 mRNA and a corresponding increase in the metabolism of retinol to this compound and 4-oxoretinol. ebi.ac.ukpnas.org While CYP26A1 is a major enzyme in the 4-hydroxylation of all-trans-retinoic acid (atRA), other P450 enzymes like CYP2C8 and CYP3As also contribute to this process. nih.gov Specifically, CYP2C8 has been shown to convert retinol to this compound in human liver microsomes. nih.gov Another cytochrome P450, CYP27C1, has also been identified as capable of producing this compound from all-trans-retinol. researchgate.net

The conversion is a critical step, as 4-oxoretinol has been shown to be a biologically active retinoid. nih.gov In certain cell types, such as differentiating F9 cells and human promyelocytic leukemia NB4 cells, 4-oxoretinol is a significant metabolite of retinol. ebi.ac.uknih.gov

Further Metabolic Fates of this compound Derivatives

Following the formation of 4-oxoretinol, it can undergo further metabolism. The metabolic pathways for this compound and its derivatives are part of a broader network of retinoid metabolism.

Metabolism of 4-oxoretinol: In vitro studies have shown that all-trans-retinol dehydrogenase [NAD(+)] ADH1B can also catalyze the NADH-dependent reduction of all-trans-4-oxoretinal. uniprot.orgolink.comuniprot.org It is important to note that in some cellular contexts, such as differentiating F9 cells, there is no detectable metabolism of all-trans-retinol to all-trans-retinoic acid or 9-cis-retinoic acid. nih.gov

Other Metabolic Pathways: Human promyelocytic leukemia NB4 cells metabolize all-trans-retinol into several compounds, including all-trans-4-hydroxyretinol, all-trans-4-oxoretinol, 14-hydroxy-4,14-retro-retinol, and anhydroretinol. ebi.ac.uk The formation of 14-hydroxy-4,14-retro-retinol from retinol has been observed in B lymphocytes and other cell lines, where it acts as a signaling molecule. nih.gov

Intracellular Compartmentalization of this compound Metabolism

The metabolism of retinoids, including this compound, is compartmentalized within the cell, a common feature of metabolic pathways in eukaryotic cells. savemyexams.comadpcollege.ac.inpatnawomenscollege.in This separation allows for the efficient and regulated processing of these molecules.

Microsomal Metabolism: The initial hydroxylation of retinol to this compound occurs in the microsomes, which are vesicles formed from the endoplasmic reticulum. nih.govnih.gov Studies with rat liver microsomes demonstrated the active oxidation of retinol to polar metabolites, including this compound, in a process dependent on oxygen and NADPH and involving cytochrome P-450. nih.gov Human liver microsomes also metabolize retinol to this compound, a reaction catalyzed by cytochrome P450IIC8. nih.gov

Cytoplasmic and Nuclear Events: Following its synthesis in the microsomes, this compound and its metabolites can move to other cellular compartments. Inside the cytoplasm, retinol and its derivatives bind to cellular retinol-binding proteins (CRBPs). mdpi.comnih.gov These proteins are thought to channel the retinoids to specific enzymes for further metabolism and to protect them from non-specific degradation. nih.gov The subsequent actions of retinoids, including the regulation of gene expression, occur in the nucleus. researchgate.net The compartmentalization of metabolic pathways ensures that specific reactions occur in distinct subcellular locations, preventing interference between different metabolic processes and allowing for precise regulation. savemyexams.comadpcollege.ac.inpatnawomenscollege.in

Molecular and Cellular Biological Roles of 4 Hydroxyretinol

4-Hydroxyretinol as a Biologically Active Retinoid Metabolite

This compound is a biologically active metabolite of retinol (B82714) (Vitamin A). ebi.ac.ukpnas.org It is a retinoid compound characterized by a hydroxyl group at the 4th position of the cyclohexenyl ring of all-trans-retinol. ebi.ac.uk This metabolite is produced from retinol in various cell types, including embryonic stem cells, teratocarcinoma cells, and human promyelocytic leukemia cells. nih.govebi.ac.ukpnas.org The conversion of retinol to this compound and its subsequent metabolite, 4-oxoretinol (B14405), is a significant metabolic pathway. nih.govpnas.org For instance, in differentiating F9 teratocarcinoma cells, approximately 10-15% of retinol is metabolized to this compound and 4-oxoretinol within an 18-hour period. pnas.org This metabolic conversion is catalyzed by cytochrome P450 enzymes, specifically CYP26. nih.gov The presence of this pathway underscores the role of this compound as a natural and physiologically relevant retinoid. pnas.org

Role in Cellular Differentiation Processes

Influence on Embryonic Stem Cell Differentiation

The metabolism of retinol to this compound and subsequently to 4-oxoretinol is closely linked to the differentiation of murine embryonic stem (ES) cells. ebi.ac.uknih.gov In their undifferentiated state, cultured in the presence of Leukemia Inhibitory Factor (LIF), ES cells exhibit minimal metabolism of retinol. ebi.ac.uknih.gov However, upon the removal of LIF, which induces differentiation, there is a significant increase in the conversion of retinol to these polar metabolites. ebi.ac.uknih.gov This increased metabolic activity correlates with the expression of differentiation markers. nih.gov The enzyme responsible for this conversion, CYP26, is markedly induced following LIF withdrawal, suggesting a regulated role in the initiation of differentiation. nih.govebi.ac.uk The strong correlation between the production of these metabolites and ES cell differentiation suggests that one of the functions of LIF is to prevent the metabolism of retinol into these biologically active forms, thereby maintaining the undifferentiated state. nih.gov

Modulation of Cellular Phenotypes in Model Systems

In addition to embryonic stem cells, this compound and its downstream metabolite 4-oxoretinol have been shown to influence cellular phenotypes in other model systems. For example, in F9 teratocarcinoma cells, treatment with all-trans-retinoic acid (at-RA) induces differentiation and stimulates the production of this compound and 4-oxoretinol from retinol. pnas.org Furthermore, 4-oxoretinol, a direct metabolite of this compound, has been shown to induce growth arrest and granulocytic differentiation in the human promyelocytic leukemia cell line NB4. ebi.ac.ukebi.ac.uk

Interactions with Nuclear Retinoid Receptors

Agonist Activity and Transcriptional Activation of Retinoic Acid Receptors (RARs)

This compound and its metabolite 4-oxoretinol are capable of activating transcription through the retinoic acid receptors (RARs). pnas.orgpnas.org This is a crucial finding, as it demonstrates that a terminal carboxyl group, characteristic of retinoic acid, is not strictly necessary for RAR activation. pnas.org While 4-oxoretinol is a more potent activator of gene transcription than this compound, both compounds can bind to and activate RARs. pnas.orgpnas.org This activation of RARs by this compound and its metabolite suggests their involvement in regulating the expression of genes that control cellular differentiation and other retinoid-mediated processes. pnas.org

Effects on Gene Expression Profiles

This compound, and its oxidized form 4-oxoretinol, have been shown to influence gene expression, often in a manner comparable to all-trans-retinoic acid (tRA). nih.gov In normal human mammary epithelial cells (HMECs), both 4-oxoretinol and tRA modulate gene expression in closely related pathways. nih.gov Microarray analyses have demonstrated that many genes are similarly affected by both compounds, with most differences in mRNA expression being less than two-fold. nih.gov

Key genes regulated by 4-oxoretinol in HMECs include those involved in cell proliferation and differentiation. For instance, both 4-oxoretinol and tRA have been observed to increase the mRNA levels of the short-chain dehydrogenase/reductase 1 (SDR1) gene and decrease the expression of the ADRβ2 gene. nih.gov Notably, 4-oxoretinol treatment can lead to a more significant increase in the expression of the ATP-binding cassette, sub-family G (WHITE), member 1 (ABCG1) gene compared to tRA. nih.gov

Furthermore, in murine embryonic stem (ES) cells, the metabolism of retinol to this compound and 4-oxoretinol is associated with changes in the expression of differentiation markers. pnas.orgebi.ac.uk When ES cells are induced to differentiate by the removal of leukemia inhibitory factor (LIF), the expression of the cytochrome P450 enzyme CYP26, which is responsible for this metabolic conversion, is greatly induced. pnas.orgebi.ac.uk This is accompanied by the activation of the differentiation marker gene FGF-5 and a decrease in the expression of the stem cell marker gene FGF-4. pnas.orgebi.ac.uk This suggests a strong link between the production of these polar metabolites of retinol and the initiation of differentiation processes. pnas.orgebi.ac.uk

The mechanism of action for these retinoids often involves the activation of nuclear receptors. 4-Oxoretinol can bind to and activate retinoic acid receptors (RARs), thereby transcribing target genes. nih.gov This activity is notable because, unlike tRA, 4-oxoretinol does not possess a carboxylic acid group at the carbon 15 position. nih.gov

Table 1: Genes Regulated by 4-Oxoretinol in Human Mammary Epithelial Cells

| Gene | Genbank Accession | Fold-change by tRA | Fold-change by 4-oxo-ROL |

|---|---|---|---|

| ATP-binding cassette, sub-family G (WHITE), member 1 | NM_004915 | 7.02 | 8.13 |

| prostate differentiation factor | AF003934 | 4.46 | 4.64 |

| inhibitor of DNA binding 1, dominant negative |

This table is based on data from a study on human mammary epithelial cells, showing a selection of genes where expression was changed over two-fold by either tRA or 4-oxo-ROL after 24 hours of treatment. nih.gov

Developmental Biological Functions (e.g., in amphibian models)

This compound and its metabolite, 4-oxoretinol, play a crucial role in embryonic development, as demonstrated in amphibian models like Xenopus laevis. nih.govechinobase.org The administration of 4-oxoretinol to Xenopus embryos at the blastula stage can cause dose-dependent axial truncation, a teratogenic effect similar to that induced by retinoic acid. pnas.orgnih.gov This highlights the potent biological activity of these compounds in influencing pattern formation during early development. nih.gov

The molecular mechanisms controlling embryonic development are highly conserved among vertebrates, making amphibians excellent models for studying these processes. iupac.org In Xenopus embryos, 4-oxoretinaldehyde and 4-oxoretinol have been identified as major retinoids, while retinoic acid was not detected. pnas.org This suggests that the regulation of retinol conversion to 4-oxoretinol is a critical step for proper cell differentiation during early embryonic development. pnas.org

The disruption of retinoid signaling pathways has been linked to developmental abnormalities. iupac.org Studies on deformed frogs have suggested that altered retinoid signaling could be a cause of limb malformations. iupac.org Laboratory experiments treating developing Xenopus laevis embryos with retinoids have successfully replicated the spectrum of limb abnormalities observed in wild populations, including truncated limbs and duplicated limb buds. iupac.org

Endogenous Presence and Dynamics in Specific Tissues (e.g., neonatal rat liver and serum)

This compound has been identified as an endogenous retinoid in neonatal rats, indicating its physiological importance during early postnatal development. nih.gov It has been detected in both the serum and liver of neonatal rats at 3 and 11 days after birth. nih.gov

The concentrations of this compound have been quantified in these tissues. At day 11 after birth, the concentration in the serum was found to be 41.8 ± 2.8 ng/ml, and in the liver, it was 104 ± 6 ng/g. nih.gov Interestingly, this compound could not be detected in the serum and liver of adult rats, suggesting that its presence and function are specific to the neonatal period. nih.gov

The presence of this compound in neonatal rats, which were not supplemented with vitamin A, points to its role as a naturally occurring and physiologically relevant metabolite of retinol during this critical stage of development. nih.gov While all-trans-retinoic acid is a well-known bioactive retinoid, it was not detected in the serum of rat pups at days 3 and 11, further emphasizing the potential significance of other vitamin A metabolites like this compound during this period. cambridge.org

Table 2: Endogenous Concentrations of this compound in Neonatal Rats (Day 11)

| Tissue | Concentration |

|---|---|

| Serum | 41.8 ± 2.8 ng/ml |

| Liver | 104 ± 6 ng/g |

This table shows the measured concentrations of this compound in the serum and liver of 11-day-old neonatal rats. nih.gov

Advanced Analytical Methodologies for 4 Hydroxyretinol Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of 4-hydroxyretinol due to its exceptional sensitivity and specificity. This method couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. In a typical LC-MS/MS assay, a sample extract is first separated on a chromatographic column, after which the analyte of interest is ionized and fragmented. Specific fragment ions are then monitored, a process known as selected reaction monitoring (SRM), which provides a high degree of confidence in the identification and quantification of the target compound, even at very low levels. researchgate.net

Research has successfully utilized LC-MS/MS for the characterization and quantification of this compound. For instance, a study using normal phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) identified this compound in the liver of neonatal rats. nih.gov This demonstrates the method's capability to measure endogenous retinoids in complex tissue samples. In a key study, this compound was detected and quantified in the serum and liver of neonatal rats at day 11 after birth, with concentrations reported as 41.8 ± 2.8 ng/mL in serum and 104 ± 6 ng/g in liver. cambridge.org The high sensitivity of modern LC-MS/MS systems allows for detection limits in the femtomole range, which is essential for quantifying low-abundance retinoids. researchgate.net

Table 1: Reported Endogenous Concentrations of this compound in Neonatal Rats

| Sample Matrix | Concentration | Analytical Method |

|---|---|---|

| Serum | 41.8 ± 2.8 ng/mL | HPLC, Mass Spectrometry |

| Liver | 104 ± 6 ng/g | HPLC, Mass Spectrometry |

Data sourced from a study on neonatal rats at day 11 after birth. cambridge.org

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of retinoids, including this compound. It is primarily used to separate individual retinoids from complex mixtures found in biological extracts. iarc.fr The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov By programming a gradient, where the composition of the mobile phase is changed over time, researchers can effectively separate a wide range of retinoids with differing polarities in a single analytical run. iarc.fr

Following separation, detection is commonly performed using a UV-Vis detector, as retinoids possess a characteristic UV absorbance profile. nih.gov This approach offers simplicity and cost-effectiveness. nih.gov HPLC with UV detection has been successfully applied to quantify various retinoids, with limits of detection in the low picomole range. scispace.com In the study that identified this compound in neonatal rats, HPLC was a key component of the analytical workflow, used in conjunction with mass spectrometry and UV spectrophotometry. cambridge.org The use of HPLC ensures that individual retinoid isomers are resolved before detection, which is critical for accurate quantification and biological interpretation. iarc.fr

Table 2: Comparison of Common Analytical Methods for Retinoid Analysis

| Technique | Primary Use | Common Detector | Sensitivity | Notes |

|---|---|---|---|---|

| HPLC | Separation | UV-Vis | ~0.2-1 pmol (LOQ) nih.govscispace.com | Cost-effective; separates isomers effectively. iarc.frnih.gov |

| LC-MS/MS | Quantification & Identification | Mass Spectrometer | ~10-20 fmol (LOQ) researchgate.net | High specificity and sensitivity; provides mass identification. researchgate.net |

| GC-MS | Quantification & Identification | Mass Spectrometer | <250 fmol (LOD) researchgate.net | Requires derivatization for retinoic acid. researchgate.net |

LOQ: Limit of Quantification; LOD: Limit of Detection.

Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical Analysis

The biological activity of retinoids is often dependent on their specific three-dimensional structure, or stereochemistry. Circular Dichroism (CD) spectroscopy is a powerful, non-empirical technique used to determine the absolute configuration of chiral molecules. ahajournals.orgpnas.org Chirality plays a crucial role in the pharmacodynamic and pharmacokinetic properties of many compounds. nih.gov CD spectroscopy functions by measuring the differential absorption of left- and right-circularly polarized light by a chiral molecule. pnas.orgaacrjournals.org This differential absorption provides information about the molecule's stereochemical arrangement. nih.gov

While specific studies applying Circular Dichroism to this compound are not prominent in the literature, the technique is highly relevant for its stereochemical analysis. The carbon at position 4 of the cyclohexenyl ring in this compound is a chiral center, meaning the molecule can exist as different stereoisomers. These isomers may have distinct biological activities. CD spectroscopy provides a means to analyze these stereoisomers, which is a critical step in understanding the structure-function relationship of this compound and its role in physiological processes. ahajournals.orgnih.gov

Radioisotopic Tracing Techniques in Metabolic Studies

Radioisotopic tracing is a classic and powerful technique for elucidating the metabolic pathways of compounds like retinoids. nih.gov This methodology involves administering a radiolabeled precursor, such as tritium-labeled ([³H]) or carbon-14-labeled ([¹⁴C]) retinol (B82714), to an animal model or cell culture system. iarc.frnih.gov Researchers can then trace the journey of the radioactive label as the precursor is absorbed, distributed, and converted into various metabolites. cambridge.org

By tracking the appearance of radioactivity in different chemical forms over time, scientists can map metabolic pathways and identify novel metabolites. researchgate.net For example, studies have used [³H]retinol to investigate the formation of other retinol metabolites in various tissues and cell lines. nih.govresearchgate.net This approach could be applied to specifically trace the conversion of retinol to this compound, providing definitive evidence of the metabolic route and helping to quantify the rate of its formation and subsequent turnover. The combination of radio-tracing with separation techniques like HPLC allows for the isolation and identification of radiolabeled metabolites. cambridge.org

Challenges in Specific and Quantitative Retinoid Measurement

The accurate measurement of endogenous retinoids, including this compound, presents several analytical challenges.

Low Endogenous Concentrations: Many active retinoids, such as retinoic acid and its hydroxylated metabolites, are present at very low physiological concentrations (low nanomolar to picomolar range). This necessitates highly sensitive analytical methods. researchgate.net

Wide Dynamic Range: The concentrations of different retinoid species within a single biological sample can vary by several orders of magnitude. For instance, retinyl ester storage forms can be present at high micromolar levels, whereas active signaling molecules like retinoic acid are found at low nanomolar levels. This vast difference makes simultaneous measurement difficult.

Chemical Instability: Retinoids are highly susceptible to degradation through oxidation and isomerization when exposed to light, heat, and certain chemical conditions. nih.gov This requires careful sample handling, extraction, and storage under yellow lights and at low temperatures to ensure the integrity of the analyte. nih.gov

Lack of Specificity in Non-Instrumental Methods: While reporter gene assays can detect retinoid activity, they often lack specificity and cannot provide quantitative data. researchgate.net These assays can be activated by multiple retinoids, including this compound, 4-oxo-retinoic acid, and all-trans-retinoic acid, making it impossible to attribute the signal to a single compound. nih.gov

Overcoming these challenges requires a combination of meticulous sample preparation, robust chromatographic separation, and highly sensitive and specific detection methods like tandem mass spectrometry. researchgate.netnih.gov

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-retinoic acid |

| 9-cis-retinoic acid |

| all-trans-retinoic acid |

| Retinal |

| Retinoic acid |

| Retinol |

| Retinyl esters |

Comparative Biochemical and Evolutionary Perspectives on 4 Hydroxyretinol

Occurrence and Metabolism in Non-Mammalian Organisms (e.g., Amphibians, Crayfish)

4-Hydroxyretinol has been identified as an endogenously occurring retinoid in amphibians. nih.gov Its presence suggests a specific metabolic pathway for retinol (B82714) in these organisms. Research has also pointed to the existence of 4-hydroxyretinal (B15971), the aldehyde form of this compound, in some squid species where it functions as a chromophore in visual pigments. mit.edu

In crustaceans, such as the Louisiana crayfish, the presence of 3-hydroxyretinol (B108295) has been noted, particularly when vitamin A2 (3,4-didehydroretinol) is also present. researchgate.netwustl.edu While this is not this compound, it highlights the diverse hydroxylation pathways of retinoids in invertebrates. Some crustaceans are known to utilize 4-hydroxyretinal (vitamin A4) as a chromophore. nih.gov The metabolism of carotenoids, the precursors to vitamin A, into various retinoids, including hydroxylated forms, is a key process in these animals that cannot synthesize carotenoids de novo. updatepublishing.com In larval amphibians, studies have shown the in-vitro conversion of β-carotene to retinol and lutein (B1675518) to dehydroretinol, underscoring their capacity for diverse retinoid metabolism. updatepublishing.com

While direct evidence for this compound in crayfish is less explicit, the documented presence of hydroxylated retinols in related species and the known metabolic capabilities of amphibians point to a significant role for this compound in non-mammalian visual and physiological systems. nih.govresearchgate.netwustl.edu

Comparative Enzymology of 4-Hydroxylases Across Species

The hydroxylation of retinoids is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govbio-rad.com These enzymes exhibit remarkable diversity and substrate specificity across different species, reflecting evolutionary adaptations to various physiological needs.

In the context of all-trans-retinoic acid (atRA), a major active metabolite of vitamin A, several CYP enzymes, including CYP26A1, CYP2C8, and CYP3A isoforms, are known to catalyze its 4-hydroxylation. nih.gov Studies on human CYP enzymes have revealed stereoselectivity in this process. For instance, CYP26A1 predominantly forms (4S)-OH-RA, while CYP3A5 favors the (4R)-OH-RA enantiomer. nih.gov This stereospecificity suggests highly evolved active sites tailored for specific metabolic functions.

Human CYP27C1 has been shown to produce trace amounts of this compound when incubated with all-trans-retinol, although its primary activity is the desaturation of retinol to form 3,4-dehydroretinol (vitamin A2). researchgate.netwustl.edu This enzyme's predominant role in fish and amphibians is to red-shift photoreceptor sensitivity by producing vitamin A2. researchgate.net The minor hydroxylation activity indicates a potential ancestral function or a mechanistic byproduct of the desaturation reaction.

The induction of retinoic acid 4-hydroxylase activity serves as a biological endpoint for assessing retinoid activity. nih.gov The variability in the expression and activity of these enzymes, such as CYP26, across different species and even among individuals, highlights the complex regulation of retinoid homeostasis. nih.gov The enzymes responsible for retinoid metabolism, including hydroxylases, are crucial for controlling the levels of biologically active retinoids. mdpi.com

A comparative analysis of these hydroxylases across species reveals both conserved mechanisms and species-specific adaptations. The presence of orthologous enzymes like CYP27C1 in both humans and aquatic vertebrates suggests a shared evolutionary origin, with subsequent functional divergence. researchgate.net

Evolutionary Implications of this compound Pathways

The evolution of metabolic pathways is a step-wise process, often involving gene duplication and subsequent functional diversification. mdpi.com The pathways leading to the formation of this compound and other hydroxylated retinoids likely arose from ancestral enzymes with broader substrate specificities. The existence of enzymes like CYP27C1, which has a primary desaturase activity but also a minor hydroxylase function, supports this hypothesis. researchgate.net

The emergence of different visual pigment chromophores, including retinal, 3,4-dehydroretinal, 3-hydroxyretinal, and 4-hydroxyretinal, represents a key evolutionary adaptation for vision in diverse light environments. mit.edunih.gov The development of specific enzymatic pathways to produce these chromophores from dietary vitamin A precursors was a critical step in the evolution of vision. The four major classes of cone opsins are thought to have evolved before the divergence of jawed and jawless vertebrates, indicating an ancient origin for color vision. uq.edu.au

The metabolic pathways are not static but are subject to feedback regulation, allowing organisms to adapt to environmental changes. nih.gov The ability to modulate the production of different retinoids, including this compound, could provide a mechanism for fine-tuning physiological processes in response to external cues. The interplay between different retinoid metabolites and their receptors adds another layer of complexity to this regulatory network. mdpi.com

The presence of this compound in both amphibians and as a minor metabolite in mammals suggests a conserved, albeit perhaps functionally diverged, role for this compound throughout vertebrate evolution. nih.govresearchgate.net Its involvement in developmental processes, as suggested by its presence in neonatal rats, points to a fundamental role that has been maintained over evolutionary time. nih.gov

Interplay with Vitamin A1/A2 Metabolism and Visual Pigment Chromophores

The visual systems of many aquatic and amphibious vertebrates utilize a mixture of vitamin A1 (retinol) and vitamin A2 (3,4-dehydroretinol) based chromophores to adjust their spectral sensitivity. wustl.edumdpi.com The conversion of vitamin A1 to A2 is catalyzed by the enzyme CYP27C1. researchgate.netwustl.edu This shift to A2-based pigments, known as porphyropsins, results in a red-shift of the absorption spectra, which is advantageous in the red-shifted light environments of freshwater habitats. wustl.edubiologists.com

The production of this compound by enzymes that are also involved in the A1/A2 system, such as the minor activity of CYP27C1, suggests a potential interplay between these pathways. researchgate.netwustl.edu While 4-hydroxyretinal is used as the primary chromophore (vitamin A4) in some crustaceans, its role in vertebrates with A1/A2 systems is less clear. nih.gov It is possible that this compound or its derivatives could modulate the activity of enzymes in the visual cycle or have other signaling functions within the retina.

In some insects, 3-hydroxyretinol acts as a sensitizing pigment, enhancing sensitivity to ultraviolet light. biologists.com This raises the possibility that this compound could have a similar sensitizing or modulatory role in the visual systems of species where it is present.

The evolution of distinct chromophore usage (A1, A2, A3, A4) across different animal lineages highlights the adaptability of the visual system. mit.edunih.gov The enzymatic machinery responsible for producing these chromophores from a common precursor, retinol, is a testament to the evolutionary tinkering that has shaped sensory perception. The co-expression of different opsins and the ability to switch between chromophore types provide a flexible system for adapting to a wide range of photic environments. wustl.eduresearchgate.net

Future Directions and Emerging Research Avenues for 4 Hydroxyretinol

Elucidation of Novel Enzymatic Pathways

The metabolism of retinol (B82714) is a complex process involving multiple enzymatic steps. While some enzymes responsible for the formation and further conversion of 4-hydroxyretinol have been identified, a complete picture of its metabolic fate is still emerging.

Initial studies identified that rat liver microsomes can oxidize retinol to various polar metabolites, including this compound, in a process dependent on oxygen and NADPH. nih.gov This pointed towards the involvement of cytochrome P450 (P450) enzymes. nih.gov Subsequently, human liver P450IIC8 was shown to convert retinol to this compound. nih.gov

More recently, the cytochrome P450 enzyme CYP26 has been implicated in the metabolism of retinol to this compound and subsequently to 4-oxoretinol (B14405). ebi.ac.ukpnas.org This conversion appears to be a significant event in the differentiation of murine embryonic stem cells upon the removal of leukemia inhibitory factor (LIF). ebi.ac.ukpnas.org Another cytochrome P450 enzyme, CYP27C1, has also been shown to produce minor amounts of this compound from all-trans-retinol. researchgate.net

Furthermore, alcohol dehydrogenases (ADHs) are also involved. All-trans-retinol dehydrogenase [NAD(+)] ADH1B can catalyze the NAD-dependent oxidation of all-trans-4-hydroxyretinol. uniprot.orguniprot.org Conversely, ADHs can also be involved in the reduction of 4-oxoretinal to this compound.

Future research should focus on identifying other P450 isoforms or entirely new enzyme families that may contribute to the synthesis and degradation of this compound in various tissues. Investigating the substrate specificity and kinetic parameters of these novel enzymes will be crucial for understanding the regulation of this compound levels.

Investigation of Undiscovered Signaling Mechanisms

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While it is established that 4-oxoretinol, a downstream metabolite of this compound, can activate RARs, the direct signaling roles of this compound itself are less clear. pnas.orgebi.ac.ukpnas.org

Studies have shown that this compound and its metabolite 4-oxoretinol are biologically active and can activate transcription through RARs, but not RXRs. pnas.org The observation that reporter genes used to detect retinoic acid can also be activated by this compound suggests a potential overlap in signaling pathways, but also highlights the need for more specific assays to dissect their individual contributions. nih.govportlandpress.com

Future research should aim to determine if this compound can directly bind to and activate known or novel nuclear receptors. It is also important to explore potential non-genomic signaling pathways that may be initiated by this compound at the cell membrane or within the cytoplasm. Investigating its interaction with cellular binding proteins, other than the well-known cellular retinol-binding proteins (CRBPs), could reveal new transport and signaling mechanisms.

Development of Advanced Methodologies for In Vivo Quantification

Accurately measuring the in vivo concentrations of this compound is essential for understanding its physiological and pathological roles. Current methods for retinoid analysis often rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. diva-portal.orgjfda-online.commdpi.com

Several analytical techniques have been employed for the quantification of various retinoids, including retinol and its metabolites. diva-portal.orgjfda-online.commdpi.com HPLC combined with a UV/VIS detector is a frequently used method due to its high resolution and sensitivity. diva-portal.org Reversed-phase HPLC is particularly common for analyzing retinoids in different matrices. diva-portal.orgjfda-online.com For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous measurement of multiple retinoids and their metabolites in serum. thermofisher.com

However, the low endogenous concentrations of this compound and its potential instability pose analytical challenges. nih.gov While methods for detecting this compound in biological samples from neonatal rats have been described, its presence in adult rat tissues was not detected under the studied conditions. nih.govnih.gov

Future efforts should focus on developing highly sensitive and specific analytical methods, such as advanced LC-MS/MS assays, for the routine quantification of this compound in various biological matrices, including blood, liver, and other target tissues. The development of stable isotope-labeled internal standards for this compound would significantly improve the accuracy and precision of these measurements.

Understanding Its Role in Specific Physiological and Pathological Contexts (non-human, non-clinical)

The presence of this compound has been documented in specific non-human biological contexts, suggesting important physiological functions. For instance, this compound has been identified as an endogenously occurring retinoid in neonatal rats, with detectable concentrations in both serum and liver. nih.gov Its absence in adult rats under normal conditions suggests a specific role during postnatal development. nih.gov

In the context of cellular differentiation, the metabolism of retinol to this compound and 4-oxoretinol is significantly increased in murine embryonic stem cells upon removal of LIF, coinciding with their differentiation. ebi.ac.ukpnas.org This suggests a role for this metabolic pathway in early embryonic development. pnas.org

From a pathological perspective, the metabolism of retinol can be altered in certain conditions. For example, P450 enzymes that metabolize retinol to this compound can also be involved in processes that generate oxygen free radicals, potentially contributing to liver damage if retinol is not efficiently metabolized through other pathways. capes.gov.brnih.gov Furthermore, some studies have explored the comparative anticarcinogenic effects of different retinoids, including vitamin A2 compounds like 3-hydroxyretinol (B108295), in animal models of cancer. cambridge.org

Future research using non-human models is critical to delineate the specific functions of this compound. This includes investigating its role in embryonic development, tissue regeneration, and immune function in various animal models. Exploring its potential involvement in the pathophysiology of diseases such as cancer and metabolic disorders in these models could open new avenues for understanding disease mechanisms.

Q & A

Q. What ethical considerations apply to clinical trials involving this compound metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.